molecular formula C9H13NO B078041 3-(4-Aminophenyl)propan-1-ol CAS No. 14572-92-0

3-(4-Aminophenyl)propan-1-ol

Cat. No. B078041
CAS RN: 14572-92-0
M. Wt: 151.21 g/mol
InChI Key: VTHAHSYNSNZPSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Aminophenyl)propan-1-ol and its derivatives often involves multi-step chemical processes. One approach includes the preparation of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols through reactions that demonstrate significant cardioselectivity of certain derivatives, emphasizing the importance of the substituents in determining the affinity for beta-adrenoceptors (Rzeszotarski et al., 1979). Another method describes the synthesis of 3-tertiary amino-1-aryloxy- or 1-aryl-, 1-thiophenoxy, and 1-anilino-propan-2-ols and -propanes, highlighting the influence of substituents on pharmacological activities (Gupta et al., 1978).

Scientific Research Applications

  • Fluorescent Biomarkers Development : Pelizaro et al. (2019) explored the use of compounds, including 1-(4-(4-aminophenyl)-1H-1,2,3-triazole-1-yl)-3-(3-pentadecylphenoxy)propan-2-ol, derived from industrial waste like cardanol and glycerol, for creating fluorescent biomarkers. These have applications in biodiesel quality control and demonstrated low acute toxicity, suggesting potential for safe environmental exposure (Pelizaro et al., 2019).

  • Cardioselective Beta-Blockers : Rzeszotarski et al. (1979) synthesized a series of compounds including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, analyzing their affinity to beta-adrenoceptors. These compounds showed substantial cardioselectivity, important in the development of beta-blockers (Rzeszotarski et al., 1979).

  • Corrosion Inhibition : Gao et al. (2007) synthesized tertiary amines like 1,3-di-morpholin-4-yl-propan-2-ol and evaluated their performance in inhibiting carbon steel corrosion. These compounds acted as anodic inhibitors, forming protective layers on metal surfaces (Gao et al., 2007).

  • Antimicrobial and Antiradical Activities : Čižmáriková et al. (2020) prepared a series of compounds including (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and evaluated their antimicrobial and antioxidant activities. They found these activities to be lower compared to certain beta blockers (Čižmáriková et al., 2020).

  • Asymmetric Synthesis of Dapoxetine : Torre et al. (2006) conducted a study on the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives for producing a valuable intermediate in the synthesis of (S)-dapoxetine (Torre et al., 2006).

  • Src Kinase Inhibitory and Anticancer Activities : Sharma et al. (2010) synthesized a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, evaluating them as Src kinase inhibitors and for anticancer activity. They identified specific compounds with significant inhibitory potency against Src kinase and effectiveness against breast carcinoma cells (Sharma et al., 2010).

Safety And Hazards

The safety data sheet for 3-(4-Aminophenyl)propan-1-ol indicates that it should be handled with care . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

3-(4-aminophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHAHSYNSNZPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277618
Record name 3-(4-aminophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenyl)propan-1-ol

CAS RN

14572-92-0
Record name 4-Aminobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14572-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-aminophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-(4-amino-phenyl)-propionic acid (1.85 g, 11.2 mmol) and tetrahydrofuran′(200 ml), was added lithium aluminum hydride (1.0 g, 26 mmol). After stirring for 3 hours, the mixture was quenched by addition of methanol (5 ml) and concentrated under reduced pressure. The residue was treated with saturated aqueous sodium chloride solution (100 ml) and extracted with ethyl acetate (200 ml). The organic extract was concentrated under reduced pressure to give 3-(4-amino-phenyl)-propan-1-ol (1.5 g, 89% yield).
Quantity
1.85 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydrofuran′
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To an oven-dried 150 mL round-bottomed flask charged with 3-(4-aminophenyl)propionic acid (Aldrich, 3.0 g, 18.16 mmol) was added THF (50 mL) and lithium aluminum hydride (Aldrich, 1.0M THF solution, 37 mL, 36.32 mmol) at 0° C. The reaction mixture was added Na2SO4.10H2O after 3 h until there was no visible bubbles. The liquid was filtered. The solid was washed with THF and CH2Cl2. The filtrate was dried over Na2SO4. After filtration and concentration in vacuo, the crude was purified by flash chomatography (7% MeOH—CH2Cl2) to provide the title product. MS (ESI): 152 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
Na2SO4.10H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a round bottomed flask equipped with a magnetic stirrer was added 4-nitrocinnamyl alcohol (2.0 g, 11.16 mmol), 10% Pd on carbon (200 mg) and absolute ethanol (150 mL). The solution was purged with hydrogen and stirred at 22° C. under a hydrogen atmosphere. When TLC indicated the reaction was complete (4 h), the solution was purged with argon and filtered through Celite. The filtrate was concentrated in vacuo to provide 3-(4-aminophenyl)propanol, 1.72 g (>100%), as a viscous oil which solidified on standing.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
3-(4-Aminophenyl)propan-1-ol

Citations

For This Compound
10
Citations
DJ Gustin, Y Li, ML Brown, X Min, MJ Schmitt… - Bioorganic & medicinal …, 2013 - Elsevier
Sphingosine-1-phosphate (S1P) signaling plays a vital role in mitogenesis, cell migration and angiogenesis. Sphingosine kinases (SphKs) catalyze a key step in sphingomyelin …
Number of citations: 91 www.sciencedirect.com
AVB Reddy, J Jaafar, K Umar, ZA Majid… - Journal of …, 2015 - Wiley Online Library
Potential genotoxic impurities in pharmaceuticals at trace levels are of increasing concern to both pharmaceutical industries and regulatory agencies due to their possibility for human …
J An, DN Work, C Kenyon… - The Journal of organic …, 2014 - ACS Publications
A new sodium dispersion reagent has been evaluated for the reduction of esters. Na-D15, a sodium dispersion with sodium particle size of 5–15 μm, is a nonpyrophoric reagent that can …
Number of citations: 36 pubs.acs.org
C Travelli, S Aprile, R Rahimian, AA Grolla… - Journal of Medicinal …, 2017 - ACS Publications
Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme involved in the recycling of nicotinamide to maintain adequate NAD levels inside the cells. It has been postulated to …
Number of citations: 50 pubs.acs.org
Y Zhang, J Wang, Z Yang, Z Zhang, X He… - The Journal of …, 2021 - ACS Publications
Diimine (HN═NH) is a strong reducing agent, but the efficiency of diimine oxidized from hydrazine hydrate or its derivatives is still not good enough. Herein, we report an in situ …
Number of citations: 2 pubs.acs.org
S Zhang - 2022 - search.proquest.com
Positron emission tomography (PET) is a molecular imaging technology that can be used to detect various diseases including cancer. Zirconium-89 (t ½= 78.4 h) is one of the positron-…
Number of citations: 0 search.proquest.com
AVB Reddy, N Venugopal, G Madhavi… - … of pharmaceutical and …, 2013 - Elsevier
The pivotal task of pharmaceutical industry is to separate and quantify the potential genotoxic impurities (PGIs) rising from the process of drug production. For trace level quantification of …
Number of citations: 34 www.sciencedirect.com
T Hattori, A Tsubone, Y Sawama, Y Monguchi, H Sajiki - Tetrahedron, 2014 - Elsevier
Four types of heterogeneous Pd catalysts (10% Pd/C, 10% Pd/HP20, 0.5% Pd/MS3A, and 0.3% Pd/BN) were applied to the flow hydrogenation to systematically evaluate the …
Number of citations: 38 www.sciencedirect.com
S Kurbanoglu, O Karsavurdan… - Current Analytical …, 2019 - ingentaconnect.com
Introduction: Ultra-Performance Liquid Chromatographic (UPLC) method enables analyst to establish an analysis at higher pressure than High Performance Liquid Chromatographic (…
Number of citations: 7 www.ingentaconnect.com
服部倫弘, ハットリトモヒロ - 2017 - gifu-pu.repo.nii.ac.jp
医薬品をはじめとする機能性物質の化学構造が多様化したことで, 新たな有機合成方法論の開発に対する関心は一段と向上している. 任意の化合物の炭素―水素結合および炭素―炭素結合の活性…
Number of citations: 4 gifu-pu.repo.nii.ac.jp

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